molecular formula C9H9NO3 B13353038 5-Hydroxyindoline-3-carboxylic acid

5-Hydroxyindoline-3-carboxylic acid

Cat. No.: B13353038
M. Wt: 179.17 g/mol
InChI Key: CRSRFEKERKEUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxyindoline-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindoline-3-carboxylic acid typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method involves the use of isatins and dimethyl sulfoxide (DMSO) in a one-pot cascade reaction, leading to the formation of indole-3-carboxylic acids .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, are likely applied.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyindoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-Hydroxyindoline-3-carboxylic acid is unique due to its specific hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-hydroxy-2,3-dihydro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-5-1-2-8-6(3-5)7(4-10-8)9(12)13/h1-3,7,10-11H,4H2,(H,12,13)

InChI Key

CRSRFEKERKEUQR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N1)C=CC(=C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.